(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid
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Overview
Description
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid is a compound known for its role as a selective agonist for group II metabotropic glutamate receptors. This compound has been studied for its potential neuroprotective effects, particularly in the context of epilepsy and other neurological disorders .
Preparation Methods
The synthesis of (2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid involves several steps. One method starts with L-aspartic acid, which undergoes selective esterification to form L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester. Subsequent steps include intramolecular ring closing, decarboxylation, esterification, selective carbonyl reduction, and nucleophilic substitution to finally yield the target compound . This method is advantageous for its high selectivity and yield, making it suitable for industrial production.
Chemical Reactions Analysis
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Selective reduction reactions can be performed to modify the functional groups.
Scientific Research Applications
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in modulating neurotransmitter systems.
Mechanism of Action
The compound exerts its effects by acting as a selective agonist for group II metabotropic glutamate receptors. This activation inhibits the NADPH-oxidase dependent reactive oxygen species system, thereby reducing oxidative stress and neuronal damage. The molecular targets include metabotropic glutamate receptors, and the pathways involved are related to the modulation of neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid can be compared with other similar compounds such as:
(2R,4R)-4-methyl-2-pipecolic acid: Both compounds share similar synthetic routes and functional groups but differ in their specific biological activities.
(2R,4R)-2-alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic acids: These compounds are also used in pharmaceutical research but have different target pathways and therapeutic applications.
Properties
CAS No. |
213619-99-9 |
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Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-2-10-4-8(9,7(13)14)3-5(10)6(11)12/h5H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,8-/m1/s1 |
InChI Key |
IDVBYGZWDIPMSF-SVGQVSJJSA-N |
Isomeric SMILES |
CCN1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N |
Canonical SMILES |
CCN1CC(CC1C(=O)O)(C(=O)O)N |
Origin of Product |
United States |
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